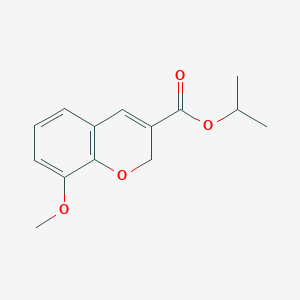

propan-2-yl 8-methoxy-2H-chromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propan-2-yl 8-methoxy-2H-chromene-3-carboxylate is a chemical compound . Unfortunately, there is limited information available about this specific compound in the literature.

Synthesis Analysis

The synthesis of 2H-chromenes, the class of compounds to which this compound belongs, has been a topic of extensive research . Two major synthetic strategies have been developed for these compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .Aplicaciones Científicas De Investigación

Heterocyclic Derivative Synthesis

The study by Bacchi et al. (2005) explores the catalytic reactions of prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides under oxidative carbonylation conditions to yield heterocyclic derivatives like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These findings indicate the potential of propan-2-yl 8-methoxy-2H-chromene-3-carboxylate in synthesizing various heterocyclic compounds, which are crucial in drug development and materials science (Bacchi, Costa, Della Ca', Gabriele, Salerno, & Cassoni, 2005).

Host-Guest Chemistry

Aliaga et al. (2015) investigated the photophysical behavior of coumarin-derivative dyes in the presence of cucurbit[7]uril (CB7) and mercuric ions, highlighting the formation of supramolecular ternary complexes. This research demonstrates the potential use of this compound derivatives in developing novel photophysical materials and sensors, owing to their ability to form complex structures with specific host molecules and ions (Aliaga, García‐Río, Pessêgo, Montecinos, Fuentealba, Uribe, Martín-Pastor, & García-Beltrán, 2015).

Antifungal and Antioxidant Agents

Shaikh et al. (2016) synthesized novel ethyl-7-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxylates as potential antifungal agents. These compounds showed significant activity against human pathogenic fungal strains, with some derivatives exhibiting potent antioxidant activity. This study underscores the therapeutic potential of this compound derivatives as both antifungal and antioxidant agents, opening avenues for developing new pharmaceuticals (Shaikh, Subhedar, Khan, Sangshetti, & Shingate, 2016).

Natural Product Synthesis and Bioactivity

Research by Schmidt et al. (2012) on the synthesis of 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one, a natural product with antileishmanial activity from Galipea panamensis, highlights the importance of this compound derivatives in natural product synthesis and the study of bioactive compounds. This work not only provides a method for synthesizing bioactive chromene derivatives but also emphasizes the role of these compounds in developing new treatments for diseases such as leishmaniasis (Schmidt, Krehl, Kelling, Schilde, 2012).

Propiedades

IUPAC Name |

propan-2-yl 8-methoxy-2H-chromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-9(2)18-14(15)11-7-10-5-4-6-12(16-3)13(10)17-8-11/h4-7,9H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDZNOUJUOIJQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC2=C(C(=CC=C2)OC)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2829370.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide](/img/structure/B2829372.png)

![3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one](/img/structure/B2829374.png)

![methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2829377.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2829378.png)